molecular formula C21H22N2O8 B171948 N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 144407-84-1

N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Cat. No. B171948
CAS RN: 144407-84-1
M. Wt: 430.4 g/mol
InChI Key: VEGMOSQBSHTMJS-UHFFFAOYSA-N
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Description

N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a useful research compound. Its molecular formula is C21H22N2O8 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Research into the degradation of acetaminophen, a compound related by its acetamide group, through advanced oxidation processes (AOPs) has shown the potential for these methods to break down recalcitrant compounds in water. AOPs generate various by-products and involve complex kinetics and mechanisms. The study of acetaminophen's degradation products and their biotoxicity offers insights into the environmental impact and the effectiveness of these treatments (Qutob et al., 2022).

Antioxidant and Anti-inflammatory Properties

Naringenin, a citrus flavonoid, showcases significant pharmaceutical promise due to its potent pharmacological activities, including antioxidant and anti-inflammatory effects. The therapeutic potential of naringenin spans neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Its functional benefits are primarily due to its capability to inhibit cytokines and inflammatory transcription factors, scavenge free radicals, enhance the endogenous antioxidant defense system, and chelate metal ions (Rani et al., 2016).

Environmental Fate of Emerging Pollutants

The environmental fate and biochemical transformations of chiral emerging pollutants, including those with acetamide structures, have been reviewed. Analytical chemistry techniques, environmental occurrences, and fate processes of these pollutants are crucial for understanding their impact. The review emphasizes the need for more research into the differential toxicological effects and environmental behavior of individual stereoisomers (Wong, 2006).

Hepatoprotective and Nephroprotective Activities

The review on the biological effects of acetamide and its derivatives highlights their commercial importance and the substantial data generated on their biological consequences. It discusses the qualitative and quantitative variations in biological responses among these chemicals and their usage or proposed usage, reflecting the importance of understanding their environmental and health-related impacts (Kennedy, 2001).

properties

IUPAC Name

N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-12(24)22-17-18(25)19-16(11-28-20(31-19)13-5-3-2-4-6-13)30-21(17)29-15-9-7-14(8-10-15)23(26)27/h2-10,16-21,25H,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGMOSQBSHTMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562298
Record name 4-Nitrophenyl 2-acetamido-4,6-O-benzylidene-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144407-84-1
Record name 4-Nitrophenyl 2-acetamido-4,6-O-benzylidene-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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